molecular formula C6H9NaO3 B587404 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt (Major) CAS No. 1795037-03-4

3-Methyl-2-oxovaleric Acid-d8 Sodium Salt (Major)

Cat. No.: B587404
CAS No.: 1795037-03-4
M. Wt: 160.174
InChI Key: SMDJDLCNOXJGKC-FIRJCWQZSA-M
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Description

3-Methyl-2-oxovaleric Acid-d8 Sodium Salt (Major) is a deuterium-labeled analogue of 3-Methyl-2-oxovaleric Acid. This compound is an α-ketomonocarboxylic acid that plays a significant role in biochemical research due to its unique properties. It is used as a tracer in metabolic studies and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt involves the deuteration of 3-Methyl-2-oxovaleric Acid. The process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure. This is achieved through specific reaction conditions that ensure the replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents to facilitate the incorporation of deuterium into the compound. The final product is then purified and characterized to confirm its structure and isotopic composition .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxovaleric Acid-d8 Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo acids, alcohol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-2-oxovaleric Acid-d8 Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt involves its role as a tracer in metabolic studies. The deuterium labeling allows for the tracking of the compound through various biochemical pathways. It interacts with specific enzymes and receptors, providing insights into metabolic processes and the effects of deuterium substitution on pharmacokinetics and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-oxovaleric Acid Sodium Salt
  • 3-Methyl-2-oxopentanoic Acid Sodium Salt
  • DL-α-Keto-β-methylvaleric Acid Sodium Salt
  • Ketoisoleucine Sodium Salt

Uniqueness

3-Methyl-2-oxovaleric Acid-d8 Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. The deuterium atoms enhance the stability and allow for precise tracking in biochemical pathways, making it a valuable tool in scientific research .

Properties

CAS No.

1795037-03-4

Molecular Formula

C6H9NaO3

Molecular Weight

160.174

IUPAC Name

sodium;4,4,5,5,5-pentadeuterio-2-oxo-3-(trideuteriomethyl)pentanoate

InChI

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i1D3,2D3,3D2;

InChI Key

SMDJDLCNOXJGKC-FIRJCWQZSA-M

SMILES

CCC(C)C(=O)C(=O)[O-].[Na+]

Synonyms

2-Oxo-3-methylpentanoic Acid-d8 Sodium Salt;  3-Methyl-2-oxopentanoic Acid-d8 Sodium Salt;  Sodium 3-methyl-2-oxopentanoate-d8;  Sodium 3-methyl-2-oxovalerate-d8;  Sodium α-Keto-β-methylvalerate-d8; 

Origin of Product

United States

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